Cladosporide D -

Cladosporide D

Catalog Number: EVT-1579003
CAS Number:
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cladosporide D is a natural product found in Cladosporium with data available.
Overview

Cladosporide D is a novel 12-membered macrolide antibiotic derived from the genus Cladosporium, specifically isolated from an endophytic fungus. This compound has garnered attention due to its significant antifungal properties, particularly against pathogens such as Pyricularia oryzae and Mucor racemosus, demonstrating inhibitory concentrations (IC50) of 0.15 μg/mL and 29 μg/mL, respectively . The exploration of Cladosporide D is part of a broader interest in the diverse bioactive compounds produced by fungi, which are increasingly recognized for their potential in drug discovery and development.

Source

Cladosporide D was isolated from the ethyl acetate extract of a Cladosporium species obtained from the Red Sea sponge Niphates rowi. This highlights the ecological significance of marine environments as sources of novel bioactive compounds . The genus Cladosporium is known for its rich diversity of secondary metabolites, making it a promising target for natural product research .

Classification

Cladosporide D belongs to the class of macrolides, which are characterized by their large lactone rings. Macrolides are typically produced by various microorganisms and have been widely studied for their antibiotic properties. Within the context of Cladosporium, this compound is classified under polyketides, which are synthesized through the polyketide biosynthetic pathway involving acetyl-CoA and malonyl-CoA precursors .

Synthesis Analysis

The synthesis of Cladosporide D can be approached through diverted total synthesis (DTS), a technique that allows for the modification of natural products to yield compounds that may not be directly available from natural sources. This method involves several key steps:

  1. Precursor Identification: The biosynthetic pathway suggests that Cladosporide D shares a common precursor with other related compounds, likely involving a trihydroxydodecanoic acid-polyketide framework .
  2. Chemical Modifications: The synthesis may include oxidation, cyclization, and rearrangement processes to achieve the desired structural features characteristic of macrolides .
Molecular Structure Analysis

The molecular structure of Cladosporide D features a complex arrangement typical of macrolides, including multiple stereocenters that contribute to its biological activity. The exact chemical formula and structural details are crucial for understanding its interactions with biological targets. The structure can be represented as follows:

  • Chemical Formula: C₁₂H₂₀O₄
  • Molecular Weight: 228 g/mol

The stereochemistry plays a significant role in the compound's efficacy and specificity towards fungal targets .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Cladosporide D primarily revolve around polyketide synthesis mechanisms. Key reactions include:

  • Condensation Reactions: These form the backbone of polyketide structures by linking acetyl and malonyl units.
  • Cyclization: Essential for forming the macrolactone ring characteristic of macrolides.
  • Functional Group Modifications: Such as hydroxylation and oxidation that enhance biological activity.

These reactions are facilitated by specific enzymes that guide substrate specificity and regioselectivity during synthesis .

Mechanism of Action

The mechanism through which Cladosporide D exerts its antifungal activity involves interference with fungal cell wall synthesis or function. While specific mechanisms remain to be fully elucidated, it is hypothesized that macrolides generally inhibit protein synthesis by binding to the ribosomal subunit in fungi, leading to disrupted cellular processes essential for growth and reproduction .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Cladosporide D is essential for its application in scientific research:

  • Solubility: Typically soluble in organic solvents such as methanol and ethyl acetate.
  • Stability: Stability under various pH conditions can influence its efficacy as an antifungal agent.
  • Melting Point: Specific melting point data may be available through experimental analysis but requires further investigation.

These properties impact its formulation in pharmaceutical applications and influence its bioavailability when used therapeutically .

Applications

The primary applications of Cladosporide D lie in its potential as an antifungal agent. Its efficacy against specific pathogens makes it a candidate for drug development aimed at treating fungal infections, particularly those resistant to conventional therapies. Additionally, ongoing research into its biosynthetic pathways may uncover further derivatives with enhanced activities or novel therapeutic uses .

Taxonomy and Phylogenetic Classification of Cladosporium spp.

Taxonomic Revisions and Species Complexes (C. cladosporioides, C. herbarum, C. sphaerospermum

The genus Cladosporium represents one of the most ubiquitous and taxonomically challenging groups of dematiaceous hyphomycetes. Historically, species identification relied heavily on morphological characteristics such as conidial shape, size, and arrangement. However, extensive polyphasic revisions have revealed that three primary species—C. cladosporioides, C. herbarum, and C. sphaerospermum—actually constitute species complexes encompassing numerous cryptic species. These revisions have increased the genus from a few dozen to 169 formally recognized species, many requiring molecular methods for accurate discrimination [1] [9].

The C. cladosporioides complex is characterized by conidia (3–7 × 2–4 µm) that are predominantly lemon-shaped with a distinct dark hilum. Colonies typically appear olive-green to grey-brown with a velvety texture. This complex now includes over 30 phylogenetically distinct species, many isolated from plant substrates and indoor environments. For example, strains previously identified as C. cladosporioides from grapevines (Vitis vinifera) causing "Cladosporium rot" have been reclassified into multiple species based on multilocus sequencing [1].

C. herbarum, the type species of the genus, forms branched acropetal chains of conidia (5–23 µm) that are lemon-shaped to ellipsoidal. Colonies are typically dark olivaceous with a suede-like surface. This complex thrives in cold environments (−6°C to 32°C) and is a major source of airborne allergens. Taxonomic studies have split this complex into several species, with Mycosphaerella tassiana identified as its sexual morph (teleomorph) [2] [9].

C. sphaerospermum is distinguished by globose to subglobose conidia (2.5–5.5 µm) with protuberant, coronate scars. Colonies are olivaceous-black with a crater-like center. Originally considered homogeneous, genomic analyses have revealed at least 15 cryptic species within this complex. Strains like UM 843 (a clinical isolate) exhibit unique genomic adaptations to osmotic stress and radiation, reflecting niche specialization [7] [9].

Table 1: Morphological Differentiation of Major Cladosporium Species Complexes

ComplexConidial MorphologyColony AppearanceKey Ecological Niches
C. cladosporioidesLemon-shaped, 3–7 × 2–4 µmOlive-grey, velvetyPlants (grapes, strawberries), indoor surfaces
C. herbarumLemon-shaped to ellipsoidal, 5–23 µmDark olivaceous, suede-likeAir, soil, refrigerated meat ("black spot")
C. sphaerospermumGlobose to subglobose, 2.5–5.5 µmOlivaceous-black, crateriformHigh-salinity substrates, radiation-rich environments

Phylogenetic Analysis Using Multilocus Sequencing (ITS, act, tef1)

Accurate species delineation within Cladosporium requires multilocus sequence analysis (MLSA) of conserved genomic regions. The Internal Transcribed Spacer (ITS) region is the universal fungal barcode but often lacks resolution for closely related Cladosporium species. Consequently, protein-coding genes like translation elongation factor 1-alpha (tef1) and actin (act) are employed for finer-scale phylogenetics [2] [9].

For C. sphaerospermum strain UM 843, genome sequencing (26.89 Mb, 9,652 predicted genes) provided a foundation for comparative phylogenomics. Phylogenetic trees constructed from concatenated alignments of 220 single-copy orthologues across 23 Dothideomycetes species placed UM 843 within the order Capnodiales. It formed a sister group with other Cladosporium species, sharing 96–98% act and tef1 sequence similarity with validated C. sphaerospermum strains. However, cryptic species within the complex exhibited ≤92% similarity in these loci, confirming their genetic distinctness [7].

Similarly, analysis of clinical isolates using ITS, act, and tef1 revealed that strains historically labeled C. cladosporioides or C. herbarum often represented novel species. For example, 40% of clinical isolates from a U.S. study could not be matched to known species and comprised at least 17 new lineages. The tef1 gene proved especially discriminatory for these isolates due to its high substitution rate in coding regions [9].

Table 2: Key Genetic Markers for Cladosporium Phylogenetics

LocusPrimary FunctionResolution Power*Utility in Cladosporium*
ITSRibosomal RNA spacerLow (genus level)Initial barcoding; distinguishes from non-Cladosporium genera
actActin cytoskeleton proteinModerate (species complex)Differentiates C. herbarum and C. cladosporioides complexes
tef1Translation elongation factorHigh (cryptic species)Splits C. sphaerospermum complex into 15+ species

Distinction from Morphologically Similar Genera (Cladophialophora, Toxicocladosporium)

Cladosporium is frequently confused with genera like Cladophialophora and Toxicocladosporium due to overlapping morphological traits such as dematiaceous hyphae and catenate conidia. However, critical microscopic and genomic features enable differentiation.

Cladophialophora (e.g., former C. bantiana): This genus comprises neurotropic pathogens characterized by absence of conidiophores and unpigmented conidial scars. Phylogenetically, it clusters outside the Cladosporiaceae in the order Chaetothyriales. Unlike Cladosporium, Cladophialophora species exhibit thermotolerance (growth at 37–42°C), a trait linked to human pathogenicity [9].

Toxicocladosporium: Recently described from clinical samples, this genus produces conidia in branched chains like Cladosporium but differs in its ramoconidia morphology (cylindrical vs. shield-shaped). Genomic analyses of the rpb2 gene reveal <85% sequence similarity to core Cladosporium species. Additionally, Toxicocladosporium species lack the hydrophobin genes implicated in allergen production in C. herbarum and C. sphaerospermum [9].

Clinically, misidentification risks are significant. For example, a study of 92 clinical isolates initially labeled Cladosporium revealed 5% were Toxicocladosporium and 3% represented Penidiella—a genus distinguished by its annellidic conidiogenesis. Correct identification relies on a four-locus approach (ITS, D1/D2, tef1, act), as morphology alone is unreliable for these taxa [9].

Table 3: Diagnostic Features Differentiating Cladosporium from Morphologically Similar Genera

GenusConidiophore/Conidia TraitsThermotoleranceKey Genomic Marker (tef1 Similarity to* C. herbarum)**Clinical Significance
CladosporiumShield-shaped ramoconidia; pigmented scarsLow (opt. 18–28°C)≥90%Allergens; rare superficial infections
CladophialophoraReduced conidiophores; unpigmented scarsHigh (grows at 42°C)≤75%Neurotropic infections
ToxicocladosporiumCylindrical ramoconidia; branched chainsModerate (≤35°C)80–85%Emerging opportunistic pathogen

Compound Names Identified in Text:Cladosporide D

Properties

Product Name

Cladosporide D

IUPAC Name

(3R,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

MVGVXWVKGZLRRK-IJBRNTSBSA-N

Synonyms

cladosporide D

Canonical SMILES

CC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H]([C@]4(C)C=O)O)C)C)C

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